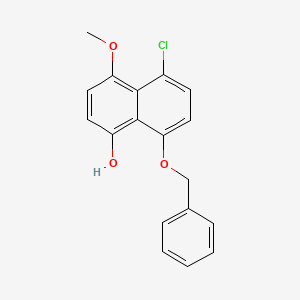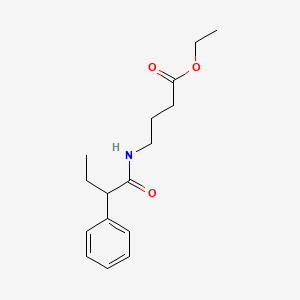
5-Methyl-1,3-thiazolidine-2,4-dithione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-1,3-thiazolidine-2,4-dithione is a heterocyclic compound that contains sulfur and nitrogen atoms in its structure. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of sulfur in the thiazolidine ring enhances its pharmacological properties, making it a valuable scaffold for drug development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1,3-thiazolidine-2,4-dithione typically involves the reaction of a thiol with an aldehyde or ketone in the presence of a base. One common method is the condensation of 2-mercaptoacetic acid with formaldehyde and methylamine under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the thiazolidine ring .
Industrial Production Methods
Industrial production of this compound often employs green chemistry principles to enhance yield and reduce environmental impact. Techniques such as microwave irradiation, sonochemistry, and the use of reusable catalysts are employed to achieve high yields and purity. Solvent-free synthesis and the use of non-toxic solvents are also common practices in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-1,3-thiazolidine-2,4-dithione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of sulfur and nitrogen atoms in the thiazolidine ring, which can participate in nucleophilic and electrophilic interactions .
Common Reagents and Conditions
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and halogenated derivatives. These products have diverse applications in medicinal chemistry and material science .
Wissenschaftliche Forschungsanwendungen
5-Methyl-1,3-thiazolidine-2,4-dithione has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 5-Methyl-1,3-thiazolidine-2,4-dithione involves its interaction with biological targets such as enzymes and receptors. The sulfur and nitrogen atoms in the thiazolidine ring can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function . The compound can also generate reactive oxygen species (ROS) that induce oxidative stress in cells, contributing to its anticancer and antimicrobial activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolidine-2,4-dione: This compound shares a similar thiazolidine ring structure but lacks the methyl and dithione groups.
1,3,4-Thiadiazole-2-thione: This compound has a similar sulfur and nitrogen-containing ring but differs in the arrangement of atoms.
Thiazole: Thiazole is a simpler heterocyclic compound with a five-membered ring containing sulfur and nitrogen.
Uniqueness
5-Methyl-1,3-thiazolidine-2,4-dithione is unique due to the presence of both methyl and dithione groups, which enhance its chemical reactivity and biological activity. This compound’s ability to undergo diverse chemical reactions and its wide range of applications in different fields make it a valuable molecule for scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
89403-84-9 |
|---|---|
Molekularformel |
C4H5NS3 |
Molekulargewicht |
163.3 g/mol |
IUPAC-Name |
5-methyl-1,3-thiazolidine-2,4-dithione |
InChI |
InChI=1S/C4H5NS3/c1-2-3(6)5-4(7)8-2/h2H,1H3,(H,5,6,7) |
InChI-Schlüssel |
RKLLXHCROVICJL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=S)NC(=S)S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


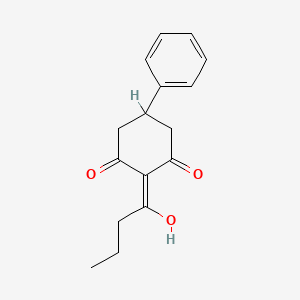
methyl}phosphonic acid](/img/structure/B14392427.png)
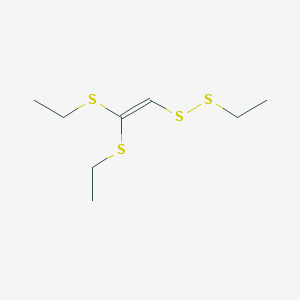
![3-(3,4-Dimethoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14392445.png)
![N-[(4-Nitrophenyl)sulfanyl]-4-(trifluoromethyl)aniline](/img/structure/B14392456.png)
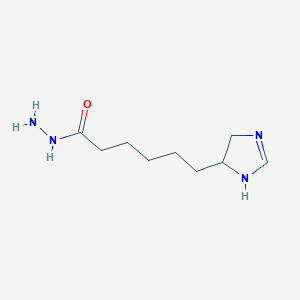


![6-(Prop-1-en-2-yl)-8-oxabicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14392475.png)
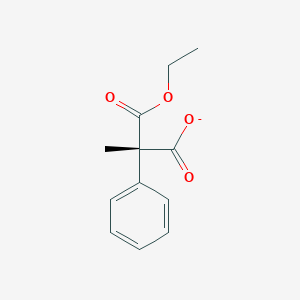
![[1-(Chloromethoxy)ethyl]benzene](/img/structure/B14392480.png)
![Decahydro-1H-5,10-methanopyrrolo[1,2-a]azonine](/img/structure/B14392487.png)
